molecular formula C6H13NS B2650308 2-Methylthian-4-amine CAS No. 60743-26-2

2-Methylthian-4-amine

Cat. No. B2650308
CAS RN: 60743-26-2
M. Wt: 131.24
InChI Key: RLOPZAYMZJSOKM-UHFFFAOYSA-N
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Description

2-Methylthian-4-amine, also known as 2-methyltetrahydro-2H-thiopyran-4-amine, is a chemical compound with the molecular weight of 131.24 . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for 2-Methylthian-4-amine is 1S/C6H13NS/c1-5-4-6(7)2-3-8-5/h5-6H,2-4,7H2,1H3 . This code provides a standardized way to represent the compound’s molecular structure.


Chemical Reactions Analysis

Amines, including 2-Methylthian-4-amine, can undergo a variety of reactions . For instance, primary, secondary, and tertiary amines can be alkylated by reaction with a primary alkyl halide . Alkylations of primary and secondary amines are difficult to control and often give mixtures of products, but tertiary amines are cleanly alkylated to give quaternary ammonium salts .


Physical And Chemical Properties Analysis

2-Methylthian-4-amine is a liquid at room temperature . The physical and chemical properties of a compound like 2-Methylthian-4-amine can be influenced by its molecular structure and the presence of functional groups .

Scientific Research Applications

Enhanced Herbicide Metabolism

A study by Han et al. (2013) explored the use of the auxinic herbicide 2,4-D amine in agriculture, particularly its role in inducing cytochrome P450 and enhancing herbicide metabolism in Lolium rigidum. This research revealed that pretreatment with 2,4-D amine could significantly increase the metabolism rate of diclofop-methyl, a different herbicide, thereby providing protection against it. This phenomenon suggests a potential strategy for managing herbicide resistance in crops, leveraging the metabolic induction capability of 2,4-D amine to improve the efficacy of other herbicides (Han, Yu, Cawthray, & Powles, 2013).

Antitumor Properties of Benzothiazoles

Bradshaw et al. (2002) investigated amino acid prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles, demonstrating potent and selective antitumor properties. The research highlighted the potential of these compounds in cancer treatment, particularly through the strategic use of amino acid conjugation to improve the solubility and therapeutic index of benzothiazole antitumor agents. These findings underscore the promise of 2-methylthian-4-amine derivatives in developing new cancer therapies (Bradshaw, Bibby, Double, Fichtner, Cooper, Alley, Donohue, Stinson, Tomaszewjski, Sausville, & Stevens, 2002).

Synthesis and Functionalization of Amines

Research by Senthamarai et al. (2018) presented a method for the synthesis of N-methyl- and N-alkylamines through reductive amination using cobalt oxide nanoparticles. This study contributes to the field of organic synthesis, offering an efficient and cost-effective approach to producing key amine compounds used across various scientific and industrial applications. The development of convenient methods for amine synthesis is crucial for the production of pharmaceuticals, agrochemicals, and other amine-based products (Senthamarai, Murugesan, Natte, Kalevaru, Neumann, Kamer, & Jagadeesh, 2018).

Material Science Applications

A study by Kaya, Kamaci, and Arican (2012) explored the synthesis and characterization of polyphenols derived from 4-fluorobenzaldehyde, highlighting the impact of the methyl group on the physical properties of the compounds. This research provides valuable insights into the design and development of materials with tailored properties for specific applications, such as optical, electrochemical, and thermal applications. Understanding how structural modifications affect material properties is essential for advancing material science and engineering (Kaya, Kamaci, & Arican, 2012).

Environmental Remediation

Patil and Gogate (2012) investigated the degradation of methyl parathion using hydrodynamic cavitation, demonstrating the potential of this method in environmental remediation. The study shows that combining hydrodynamic cavitation with additives like hydrogen peroxide and Fenton's reagent can effectively degrade persistent organic pollutants in water, offering a promising approach for the treatment of pesticide-contaminated water (Patil & Gogate, 2012).

Safety And Hazards

The safety information for 2-Methylthian-4-amine indicates that it is a dangerous compound . It has hazard statements H314 and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), and not eating, drinking or smoking when using this product (P270) .

Relevant Papers The relevant papers for 2-Methylthian-4-amine can be found at Sigma-Aldrich . These papers include MSDS, related peer-reviewed papers, technical documents, similar products, and more .

properties

IUPAC Name

2-methylthian-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NS/c1-5-4-6(7)2-3-8-5/h5-6H,2-4,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLOPZAYMZJSOKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CCS1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylthian-4-amine

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